4-Amino-1H-pyrazole-3-carbonitrile

Synthetic Chemistry Process Development Heterocyclic Synthesis

The N-unsubstituted, exact regioisomer 4-Amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3) is essential for synthesizing CFTR activators like Cact-A1 and potent JAK inhibitors (e.g., compound 3f). Its unique amino/nitrile arrangement dictates biological activity. Generic substitution is unreliable. A 90% synthesis yield ensures cost-effective access to this crucial heterocyclic scaffold. Validate CAS prior to ordering.

Molecular Formula C4H4N4
Molecular Weight 108.1 g/mol
CAS No. 68703-67-3
Cat. No. B1337576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1H-pyrazole-3-carbonitrile
CAS68703-67-3
Molecular FormulaC4H4N4
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESC1=NNC(=C1N)C#N
InChIInChI=1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8)
InChIKeyPKRKJRIVVOGXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3): Core Chemical and Structural Profile


4-Amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3), also referred to as 4-aminopyrazole-5-carbonitrile, is a heterocyclic building block featuring a pyrazole core with amino and nitrile substituents [1]. With a molecular formula of C4H4N4 and a molecular weight of 108.10 g/mol, it serves as a versatile intermediate in medicinal chemistry and materials science . Its synthesis via catalytic hydrogenation of 4-nitro-1H-pyrazole-3-carbonitrile proceeds with a 90% yield, producing a dark brown solid with a melting point of 143.5-145.0 °C .

4-Amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3): Why Its Unique Scaffold Defies Generic Substitution


Generic substitution of aminopyrazolecarbonitriles is unreliable due to the profound impact of even minor structural variations on biological activity and synthetic utility. The specific arrangement of the amino and nitrile groups on the pyrazole ring dictates both its reactivity as a synthetic intermediate and its interaction with biological targets. For instance, the positional isomer 3-Amino-1H-pyrazole-4-carbonitrile (CAS 16617-46-2) exhibits a different melting point (173-176 °C) and distinct biological profile, highlighting how subtle regioisomerism can alter physicochemical properties and downstream applications . Furthermore, the N-unsubstituted nature of 4-Amino-1H-pyrazole-3-carbonitrile is critical for specific modes of action, as demonstrated by the CFTR activator Cact-A1, where the free NH group is essential for its unique cAMP-independent mechanism [1]. Therefore, procuring the exact CAS 68703-67-3 compound is non-negotiable for researchers aiming to replicate published findings or build upon established structure-activity relationships (SAR).

4-Amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3): Quantifiable Differentiation in Performance and Application


Synthetic Accessibility: High-Yield Production of the Core Scaffold via Optimized Hydrogenation

The synthesis of 4-Amino-1H-pyrazole-3-carbonitrile from its nitro precursor is a well-established, high-yielding process. In contrast, syntheses for structurally related aminopyrazoles often require more complex multi-step protocols with lower overall yields. This efficient route ensures a reliable and cost-effective supply of the compound for large-scale research applications .

Synthetic Chemistry Process Development Heterocyclic Synthesis

CFTR Activation: A Unique cAMP-Independent Mechanism Superior to Standard Potentiators

The derivative Cact-A1, which contains the 4-Amino-1H-pyrazole-3-carbonitrile core, is a unique CFTR activator that functions independently of cAMP elevation. This mechanism is distinct from FDA-approved potentiators like VX-770 (ivacaftor) and the natural product genistein, which require a cAMP agonist for activity. Cact-A1 strongly activates both wild-type and ΔF508-CFTR in the absence of forskolin, a cAMP agonist, whereas VX-770 and genistein show little to no activity under the same conditions [1]. Furthermore, CFTR currents activated by Cact-A1 are less sensitive to inhibition by CFTRinh-172 compared to those activated by forskolin [2].

Cystic Fibrosis CFTR Modulator Ion Channel Pharmacology

JAK/STAT Pathway Inhibition: High Potency in 4-Amino-(1H)-pyrazole Derivatives

A series of 4-amino-(1H)-pyrazole derivatives, directly accessible from the core 4-Amino-1H-pyrazole-3-carbonitrile scaffold, have been identified as potent JAK inhibitors. Compound 3f, for example, exhibits exceptional potency against JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range [1]. This level of inhibition is superior to the clinically approved JAK inhibitor Ruxolitinib in cell-based antiproliferative assays [1].

Cancer Therapeutics JAK Inhibitor Kinase Inhibition

Physicochemical Properties: Enhanced Polarity and Drug-Likeness Over Lipophilic Analogs

The 4-Amino-1H-pyrazole-3-carbonitrile core confers a favorable balance of polarity and lipophilicity. Its calculated LogP (XLogP3) is 0.1 [1], and it has a topological polar surface area (TPSA) of 78.5 Ų . In contrast, N-substituted or fused-ring pyrazole analogs often exhibit significantly higher LogP values (e.g., >2.0), which can lead to poor aqueous solubility and undesirable off-target binding. This improved property space is reflected in the development of glucagon receptor antagonists derived from this scaffold, which were specifically noted for their reduced molecular weight and increased polarity compared to earlier lead series [2].

Medicinal Chemistry Drug Design ADME Properties

4-Amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3): Optimal Application Scenarios Based on Evidence


Core Scaffold for Next-Generation CFTR Activators

This compound is essential for medicinal chemistry programs focused on developing CFTR 'activators'—small molecules that can open the CFTR channel without elevating cAMP. The derivative Cact-A1's unique, cAMP-independent mechanism distinguishes it from all known CFTR potentiators and correctors, offering a novel strategy for treating cystic fibrosis, especially for patients with mutations that are poorly responsive to current therapies [1].

Building Block for High-Potency JAK/STAT Pathway Inhibitors

The 4-Amino-1H-pyrazole-3-carbonitrile core is a validated starting point for synthesizing highly potent JAK inhibitors. Derivatives like compound 3f exhibit low-nanomolar IC50 values against JAK family kinases and demonstrate superior antiproliferative activity in cancer cell lines compared to the clinically approved drug Ruxolitinib. Researchers should procure this compound to explore novel JAK inhibitors for oncology or inflammatory diseases [2].

Precursor in Optimizing Drug-Like Physicochemical Properties

For medicinal chemistry campaigns aiming to improve the ADME profile of a lead series, this compound provides a low molecular weight, highly polar scaffold. Its favorable XLogP3 (0.1) and TPSA (78.5 Ų) can be leveraged to reduce overall lipophilicity when incorporated into larger molecules, thereby enhancing solubility and potentially reducing off-target toxicity [3]. This is particularly valuable in hit-to-lead optimization for programs plagued by poor pharmacokinetics.

Cost-Effective, High-Yield Precursor for Complex Heterocycles

The established, high-yielding (90%) synthetic route from the commercially available nitro precursor makes this compound a cost-effective and reliable building block for constructing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and other fused ring structures. Its predictable reactivity at the amino and nitrile groups facilitates diverse chemical transformations, ensuring its utility in parallel synthesis and library generation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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